molecular formula C16H14N6O3 B15000769 2-[5-(3-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide

2-[5-(3-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B15000769
M. Wt: 338.32 g/mol
InChI Key: PSMOPLFBWJTJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-Nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a nitrophenyl group, a triazole ring, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Attachment of the Pyridinylmethyl Group: The final step involves the coupling of the triazole derivative with a pyridinylmethyl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(3-Nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-[(pyridin-3-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The triazole ring can bind to metal ions, affecting their availability and activity in biological systems. The pyridinylmethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-[(pyridin-3-yl)methyl]acetamide: Similar structure but with a different position of the nitro group.

    2-[3-(3-Nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-[(pyridin-4-yl)methyl]acetamide: Similar structure but with a different position of the pyridinylmethyl group.

Uniqueness

2-[3-(3-Nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-[(pyridin-3-yl)methyl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C16H14N6O3/c23-15(18-10-11-3-2-6-17-9-11)8-14-19-16(21-20-14)12-4-1-5-13(7-12)22(24)25/h1-7,9H,8,10H2,(H,18,23)(H,19,20,21)

InChI Key

PSMOPLFBWJTJGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CC(=O)NCC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.